molecular formula C11H21N5S B1670747 Dipropetryn CAS No. 4147-51-7

Dipropetryn

Cat. No.: B1670747
CAS No.: 4147-51-7
M. Wt: 255.39 g/mol
InChI Key: NPWMZOGDXOFZIN-UHFFFAOYSA-N
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Description

Dipropetryn is a triazine herbicide primarily used for pre-emergence control of weeds. It is known for its selective and systemic properties, making it effective in inhibiting the growth of unwanted plants, particularly in agricultural settings. The chemical formula for this compound is C₁₁H₂₁N₅S, and it is recognized for its role in controlling a variety of weed species .

Mechanism of Action

Target of Action

Dipropetryn is a triazine herbicide . Its primary target is the photosystem II receptor site . This receptor plays a crucial role in the photosynthetic process of plants, particularly in the photolysis of water .

Mode of Action

This compound acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, it disrupts the normal flow of electrons during photosynthesis. This disruption inhibits the photolysis of water, a critical step in the photosynthetic process .

Biochemical Pathways

The inhibition of photosynthesis by this compound has a significant impact on the plant’s biochemical pathways. Photosynthesis is the primary process by which plants convert light energy into chemical energy. This energy is then used to fuel the plant’s metabolic activities. By inhibiting photosynthesis, this compound effectively starves the plant of the energy it needs to grow and survive .

Pharmacokinetics

It is known that this compound is a solid at room temperature and is soluble in water to 160 ppm at 20°C . It is also soluble in aromatic and chlorinated hydrocarbon solvents . These properties likely influence its bioavailability and its behavior in the environment.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By disrupting photosynthesis, this compound deprives the plant of the energy it needs to grow. This leads to the death of the plant, making this compound an effective herbicide for controlling unwanted vegetation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is more readily adsorbed on soils with high clay and organic matter content . Additionally, it is registered for use only on cotton grown on sandy soils in certain regions . These factors can affect the distribution and effectiveness of this compound in the environment.

Biochemical Analysis

Biochemical Properties

Dipropetryn is a photosynthetic electron transport inhibitor at the photosystem II receptor site This means it interacts with the enzymes and proteins involved in photosynthesis, particularly those associated with the photosystem II complex

Cellular Effects

This compound, being a herbicide, primarily affects plant cells. It inhibits photosynthesis, a crucial cellular process in plants, by disrupting electron transport in photosystem II This can lead to reduced growth and eventually death of the plant

Molecular Mechanism

The molecular mechanism of this compound involves its role as a photosynthetic electron transport inhibitor at the photosystem II receptor site . It interferes with the normal functioning of photosystem II, a key component of the photosynthetic process in plants. This disruption leads to the inhibition of photosynthesis, affecting the plant’s ability to produce energy and grow.

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily related to its role as a photosynthetic electron transport inhibitor It disrupts the photosynthetic process, a critical metabolic pathway in plants

Transport and Distribution

A study has shown that this compound is absorbed extensively by the roots of intact seedlings of corn and oats and translocated to the shoots .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropetryn is synthesized through a series of chemical reactions involving triazine derivatives. The process typically involves the alkylation of triazine compounds with ethylthio groups and isopropylamine. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using batch or continuous flow reactors. The production process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Dipropetryn undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dipropetryn has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studying the behavior of triazine herbicides.

    Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of herbicidal products for agricultural use

Comparison with Similar Compounds

Uniqueness of Dipropetryn: this compound is unique due to its specific ethylthio and isopropylamine substituents, which confer distinct physicochemical properties and herbicidal activity. Its selective action and systemic properties make it particularly effective in controlling a wide range of weed species without harming the desired crops .

Properties

IUPAC Name

6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMZOGDXOFZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037533
Record name Dipropetryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4147-51-7
Record name Dipropetryn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4147-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropetryn [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropetryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropetryn
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPROPETRYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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